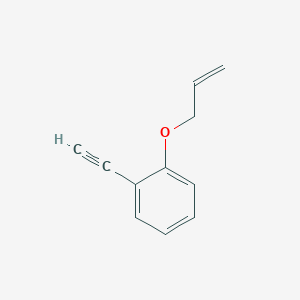

2-Ethynyl-(2-propenyloxy)benzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-2-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h2-3,5-8H,1,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIWFEBREFNATA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Chemical Transformations and Complex Reaction Pathways of 2 Ethynyl 2 Propenyloxy Benzene

Pericyclic Rearrangement Reactions

Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. msu.eduscribd.com These reactions are characterized by the absence of ionic or free radical intermediates and are often highly stereospecific. scribd.comwikipedia.orglibretexts.org They can be initiated by thermal or photochemical means. scribd.com The primary types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.orgyoutube.com The Claisen rearrangement, a key transformation for 2-Ethynyl-(2-propenyloxy)benzene, falls under the category of organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements. wikipedia.orglibretexts.org

Intramolecular Claisen Rearrangement Pathways

The Claisen rearrangement is a powerful and well-studied carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org When applied to an aryl allyl ether such as this compound, heating initiates a concerted, intramolecular organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.orglibretexts.org This process involves the transformation of the allyl phenyl ether into an ortho-substituted phenol (B47542) through a highly ordered cyclic transition state. wikipedia.org The reaction is typically exothermic and follows first-order kinetics. wikipedia.org

The initial product of the aromatic Claisen rearrangement is a transient dienone intermediate, which then rapidly tautomerizes to the more stable ortho-substituted phenol. libretexts.org This transformation is a foundational step in the synthesis of various complex molecules and natural products. nsf.gov

Traditionally, the Claisen rearrangement requires significant thermal energy, often necessitating high temperatures (100–200 °C) and high-boiling point solvents. libretexts.orgscispace.com These conditions can sometimes lead to side reactions or decomposition of sensitive substrates.

In recent years, microwave-assisted organic synthesis has emerged as a highly efficient alternative to conventional heating. anton-paar.com Microwave irradiation directly heats the reaction mixture by interacting with molecules possessing a dipole moment, leading to rapid and uniform heating. anton-paar.com This technique offers several advantages for the Claisen rearrangement, including dramatically reduced reaction times (from hours to minutes), increased product yields, and often cleaner reactions. anton-paar.comresearchgate.net The ability to superheat solvents in sealed vessels under microwave irradiation allows for temperatures to be reached far above their atmospheric boiling points, which, according to the Arrhenius law, can significantly accelerate reaction rates. anton-paar.com For instance, the microwave-accelerated Claisen rearrangement of various allyl aryl ethers has been shown to be greatly enhanced by catalysts such as phosphomolybdic acid in solvents like N-methyl-2-pyrrolidone (NMP) at temperatures ranging from 220 to 300 °C. researchgate.net

| Parameter | Thermal (Conventional Heating) | Microwave-Assisted Heating |

|---|---|---|

| Heating Method | External heat source (e.g., oil bath) | Direct internal heating via microwave irradiation |

| Reaction Time | Hours to days libretexts.org | Minutes to seconds anton-paar.com |

| Temperature | Often requires high temperatures (100-200 °C) scispace.com | Can achieve temperatures above solvent boiling point (superheating) anton-paar.com |

| Yields | Variable, can be lowered by side reactions | Often higher and cleaner reactions anton-paar.comresearchgate.net |

| Energy Efficiency | Less efficient, heats vessel and surroundings | More efficient, directly heats reactants and solvent anton-paar.com |

The aromatic Claisen rearrangement is renowned for its high regioselectivity. The allyl group preferentially migrates to the ortho position of the aromatic ring. If both ortho positions are occupied, the rearrangement can proceed to the para position through a two-step process involving a subsequent organic-chemistry.orgorganic-chemistry.org-Cope rearrangement. nih.gov The regioselectivity can be influenced by the electronic nature of substituents on the aromatic ring. chemrxiv.orgrsc.org Electron-donating groups tend to favor migration to the position further from the substituent, while electron-withdrawing groups favor migration towards it. chemrxiv.org

From a stereochemical perspective, the Claisen rearrangement proceeds through a highly ordered, cyclic transition state, which is typically chair-like. wikipedia.org This concerted mechanism allows for the efficient transfer of chirality. If the migrating allyl group contains a stereocenter, its configuration can influence the stereochemistry of the newly formed carbon-carbon bond in the product. researchgate.net This stereospecificity is a key feature that makes the Claisen rearrangement a valuable tool in asymmetric synthesis for creating sterically congested quaternary carbon centers. nih.gov

Tandem Rearrangement-Cyclization Sequences

The product of the initial Claisen rearrangement of this compound, an ortho-allyl phenol, is a versatile intermediate that can undergo subsequent reactions in a single pot. These multi-step transformations, known as tandem, domino, or cascade reactions, are highly efficient for building molecular complexity from simple starting materials. nih.govresearchgate.net

In the case of aryl propargyl ethers, which are structurally related to the ethynyl-substituted title compound, the initial organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement yields an allenyl intermediate. nsf.govscispace.com This highly reactive species can then participate in a variety of subsequent cyclization reactions. A common pathway involves a 6π-electrocyclization followed by aromatization to yield benzopyran derivatives. nsf.govscispace.com These tandem sequences are powerful strategies for the rapid construction of complex heterocyclic frameworks. nih.govresearchgate.net

Annulation and Cyclization Reactions for Heterocyclic Scaffolds

The unique structure of this compound, featuring both an allyl and an ethynyl (B1212043) group attached via an ether linkage to a benzene (B151609) ring, makes it an ideal precursor for annulation and cyclization reactions to form heterocyclic scaffolds. These scaffolds, particularly those containing oxygen, are prevalent in numerous natural products and pharmaceutically active compounds. scienceopen.comnih.gov

Synthesis of Benzofuran Derivatives

Benzofuran and its derivatives represent an important class of oxygen-containing heterocycles with a wide range of biological activities. scienceopen.comnih.gov The synthesis of the benzofuran nucleus is a significant goal in organic chemistry. nih.gov The structure resulting from the Claisen rearrangement of this compound is primed for cyclization to form a benzofuran ring.

Following the initial rearrangement, the allyl group is positioned at the ortho-position relative to the newly formed hydroxyl group. The proximate ethynyl group can then participate in an intramolecular cyclization. This type of reaction, often catalyzed by transition metals like palladium, copper, or gold, involves the nucleophilic attack of the phenolic oxygen onto the activated alkyne. organic-chemistry.orgnih.gov For instance, the Sonogashira coupling of iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a common route to benzofurans. nih.gov Similarly, the cyclization of ortho-alkynylphenols is a direct method for constructing the benzofuran core. The rearrangement of this compound provides an in-situ generation of such a reactive intermediate, paving the way for a tandem rearrangement-cyclization pathway directly to benzofuran derivatives.

| Catalyst System | General Reaction Type | Reference |

|---|---|---|

| Palladium (e.g., (PPh3)PdCl2) / Copper (e.g., CuI) | Sonogashira coupling followed by intramolecular cyclization | nih.gov |

| Gold (e.g., Au(I) complexes) | Cycloisomerization of 2-(iodoethynyl)aryl esters | organic-chemistry.org |

| Zinc (e.g., Zn(OTf)2) | Cyclization of propargyl alcohols with phenols | organic-chemistry.org |

| Ruthenium (e.g., Ru-catalyst) | Cycloisomerization of benzannulated homopropargylic alcohols | organic-chemistry.org |

Formation of Chroman-4-ones and Enaminoketones

The reactivity of this compound and its analogs allows for the synthesis of other important heterocyclic structures beyond benzofurans. Chroman-4-ones, for example, are significant oxygen-containing heterocycles found in many bioactive molecules. nih.govmdpi.com Their synthesis can be achieved through cascade radical annulation of 2-(allyloxy)arylaldehydes. researchgate.netsci-hub.senih.gov This process involves the generation of a radical which adds to the alkene of the allyloxy group, followed by an intramolecular cyclization onto the aldehyde. This strategy allows for the construction of the chroman-4-one skeleton with various substitutions. mdpi.comsci-hub.se

The formation of enaminoketones from related substrates has also been explored, often as part of multicomponent reactions. These reactions can involve the use of catalysts to assemble complex molecules from simpler starting materials.

Transition Metal-Catalyzed Annulation and Enyne Metathesis

Transition metal catalysts are pivotal in modern organic synthesis, enabling a wide range of transformations. For this compound derivatives, these catalysts facilitate annulation and enyne metathesis reactions to create diverse heterocyclic compounds. dntb.gov.ua

Enyne metathesis is a powerful bond reorganization reaction between an alkyne and an alkene, catalyzed by metal carbenes, to form a 1,3-diene. wikipedia.orgorganic-chemistry.org When this reaction is intramolecular, it is known as Ring-Closing Enyne Metathesis (RCEYM), which is particularly useful for synthesizing cyclic compounds. wikipedia.orgchim.it Ruthenium catalysts, such as the Grubbs catalyst, are commonly employed for this transformation. organic-chemistry.orgchim.it The reaction proceeds through a metallacyclobutene intermediate, leading to the formation of a thermodynamically stable conjugated diene system which is the driving force for the reaction. wikipedia.orgorganic-chemistry.org The application of RCEYM to o-allyloxy(arylethynyl)benzene derivatives provides an elegant route to various carbo- and heterocyclic systems. nih.gov

The table below summarizes representative examples of transition metal-catalyzed reactions involving enyne substrates.

| Catalyst System | Reaction Type | Substrate Type | Product Type | Ref. |

| Ruthenium Carbene | Ring-Closing Enyne Metathesis (RCEYM) | Enyne with terminal alkyne | Cyclic 1,3-diene | nih.gov |

| Tungsten Carbonyl | Enyne Metathesis | Biphenyl with alkyne and alkene | Phenanthrene | wikipedia.org |

| Platinum(II) salts | Cycloisomerization | Enyne | Cyclic diene | organic-chemistry.org |

| Palladium(II) salts | Cycloisomerization | Enyne | Cyclic diene | organic-chemistry.org |

Oxidative Annulation Mechanisms

Oxidative annulation represents another key strategy for the cyclization of this compound derivatives. These reactions often involve the formation of new carbon-oxygen or carbon-carbon bonds under oxidative conditions. For example, the FeCl3-mediated intramolecular cyclization of electron-rich aryl ketones can construct benzofuran rings through a direct oxidative aromatic C–O bond formation. nih.gov Similarly, Pd(II)-catalyzed oxidative annulation of o-cinnamyl phenols can yield functionalized 2-benzyl benzofurans. nih.gov

A metal-free approach involves using iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) for the oxidative tandem annulation of 1,6-enynes. rsc.org This reaction proceeds via a radical addition across the carbon-carbon triple bond, followed by tandem cyclization cascades. rsc.org Such methods highlight the versatility of oxidative strategies in constructing complex polycyclic systems from enyne precursors. dntb.gov.ua

Cross-Coupling Reactions for Molecular Diversification

Cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, allowing for the synthesis of complex molecular architectures from simpler building blocks.

Further Suzuki-Miyaura Coupling of o-Allyloxy(arylethynyl)benzene Derivatives

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis. nih.govmdpi.com This reaction has been successfully applied to o-allyloxy(bromoethynyl)benzenes, which can be coupled with various arylboronic acids. dntb.gov.ua This provides a straightforward method to synthesize a library of o-allyloxy(arylethynyl)benzene derivatives, which are the direct precursors for the annulation and metathesis reactions discussed previously. dntb.gov.ua

The reaction conditions for Suzuki-Miyaura couplings can be fine-tuned, with the choice of palladium catalyst, ligand, and base being crucial for achieving high yields. mdpi.comnih.gov The versatility of this reaction allows for the introduction of a wide range of aryl groups onto the ethynyl moiety of the this compound scaffold, enabling significant molecular diversification. dntb.gov.uanih.gov

The table below shows examples of conditions used for Suzuki-Miyaura coupling reactions.

| Catalyst | Base | Solvent | Temperature | Yield (%) | Ref. |

| Pd(OAc)2 | Na2CO3 | Acetone/Water | 40-45 °C | High | nih.gov |

| [Pd(PPh3)4] | Na2CO3 | Acetone/Water | 40-45 °C | Moderate-High | nih.gov |

| Pd2(dba)3 | K2CO3 | o-Dichlorobenzene | N/A | N/A | nih.gov |

Palladium-Catalyzed Allylic Arylation Reactions

Palladium-catalyzed allylic arylation, a cornerstone of modern synthetic chemistry, offers a powerful method for the formation of carbon-carbon bonds. While specific examples involving this compound are not extensively documented, the principles of intramolecular allylic arylation can be applied to understand its potential reactivity. In such a reaction, a palladium catalyst would facilitate the cyclization of the molecule by coupling the aryl ring with the allylic group.

The reaction is believed to proceed through the formation of a π-allylpalladium complex. This intermediate can then undergo an ene-type 5-endo-trig cyclization, which is typically considered a kinetically unfavorable pathway according to Baldwin's rules. However, under palladium catalysis, this barrier can be overcome to generate another π-allylpalladium species, which upon rearomatization via deprotonation, would yield the cyclized product. mdpi.com

A proposed mechanistic pathway, based on related intramolecular allylic arylations, is depicted below:

Oxidative Addition: A Pd(0) catalyst inserts into the C-H bond of the aromatic ring, or more commonly in related cross-coupling reactions, a C-X (X = halide, triflate) bond if the aryl ring is pre-functionalized, to form an arylpalladium(II) intermediate.

Carbopalladation: The arylpalladium(II) species undergoes an intramolecular insertion of the tethered alkene, forming a new C-C bond and a cyclic alkylpalladium(II) intermediate.

β-Hydride Elimination: Elimination of a β-hydrogen atom from the alkylpalladium(II) intermediate regenerates the double bond in a different position and forms a hydridopalladium(II) species.

Reductive Elimination: The hydridopalladium(II) species undergoes reductive elimination to regenerate the Pd(0) catalyst and release a proton.

The success and regioselectivity of such a reaction would be highly dependent on the specific reaction conditions, including the choice of palladium catalyst, ligands, and solvent. nih.govumd.edu

Cycloaddition Reactions Involving Ethynyl and Propenyloxy Moieties

The presence of both an alkyne and an alkene in this compound opens up possibilities for various cycloaddition reactions, leading to the formation of cyclic and bicyclic structures.

[2+2] Cycloaddition Pathways

[2+2] cycloaddition reactions, typically induced photochemically, can lead to the formation of four-membered rings. researchgate.netnsf.gov In the context of this compound, an intramolecular [2+2] cycloaddition between the ethynyl and propenyloxy moieties could potentially yield a bicyclic cyclobutene derivative.

This transformation would likely require irradiation with a suitable wavelength of light, often in the presence of a photosensitizer. The reaction proceeds through the formation of an excited state of either the alkene or the alkyne, which then reacts with the ground state of the other functional group. The regiochemistry of the cycloaddition can be influenced by the tether connecting the two reactive groups. For intramolecular [2+2] photocycloadditions, the reaction can be classified as either a "straight" or "crossed" addition, depending on which atoms of the two π-systems form new bonds. nsf.govnih.gov

| Reaction Type | Description | Potential Product |

| Intramolecular [2+2] Photocycloaddition | A photochemically induced reaction between the tethered alkyne and alkene. | Bicyclic cyclobutene derivative |

It is important to note that intermolecular [2+2] cycloadditions are also possible, where the alkene or alkyne of one molecule reacts with that of another, leading to dimerization or polymerization. nsf.gov

Intramolecular 1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. nih.gov For this compound, an intramolecular 1,3-dipolar cycloaddition could be envisioned if one of the functional groups is converted into a 1,3-dipole. For instance, the ethynyl group could be transformed into a nitrile oxide.

The in-situ generation of a nitrile oxide from an oxime precursor, followed by an intramolecular cycloaddition with the tethered alkene, is a known strategy for the synthesis of isoxazolines. mdpi.com In the case of this compound, if the ethynyl group were converted to an aldoxime, subsequent treatment with an oxidizing agent could generate the corresponding nitrile oxide. This reactive intermediate could then undergo an intramolecular cycloaddition with the propenyloxy group to form a fused isoxazoline ring system.

Alternatively, if the molecule were modified to contain an azide group, an intramolecular azide-alkyne cycloaddition could occur. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a well-established reaction for the formation of 1,2,3-triazoles. wikipedia.org If an azide functionality were introduced elsewhere in the molecule, an intramolecular reaction with the ethynyl group would be a plausible pathway to form a tricyclic triazole derivative. The competition between the intramolecular reaction with the alkyne versus the alkene would depend on the length and flexibility of the tether, as well as the inherent reactivity of the dipolarophiles. mdpi.comwikipedia.org

Azide-Alkyne Click Chemistry in Functionalization (General for ethynyl groups)

The terminal ethynyl group of this compound is an ideal handle for modification via azide-alkyne "click" chemistry. This reaction, a prime example of a 1,3-dipolar cycloaddition, is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The copper(I)-catalyzed reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole. wikipedia.org This reaction is typically carried out under mild conditions, often in aqueous solvents, making it suitable for a variety of applications, including bioconjugation.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

In contrast to the copper-catalyzed reaction, the ruthenium-catalyzed cycloaddition provides the 1,5-disubstituted 1,2,3-triazole regioisomer. umd.edu This complementary regioselectivity offers a powerful tool for controlling the substitution pattern of the resulting triazole ring. The ruthenium-catalyzed reaction also has the advantage of being compatible with both terminal and internal alkynes. umd.edu

The functionalization of this compound via click chemistry allows for the facile introduction of a wide array of molecular fragments, including polymers, fluorescent dyes, and biomolecules.

| Catalyst | Regioisomer | Alkyne Substrate |

| Copper(I) | 1,4-disubstituted 1,2,3-triazole | Terminal |

| Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Terminal and Internal |

Radical and Atom Transfer Processes for Structural Modifications

Radical and atom transfer reactions provide alternative pathways for the structural modification of this compound, often leading to complex cyclic structures through cascade processes.

Atom Transfer Radical Cyclization (ATRC):

ATRC is a powerful method for the formation of cyclic compounds. mdpi.com In a hypothetical scenario, if a radical precursor, such as a halogen atom, is introduced into the molecule, a radical can be generated which then undergoes an intramolecular cyclization. For example, the addition of a radical initiator to a derivative of this compound containing a suitable radical precursor could trigger a cascade cyclization involving both the alkyne and the alkene. The regioselectivity of the initial radical attack and the subsequent cyclization steps would be governed by the stability of the radical intermediates. nih.gov

Radical-Mediated Cyclization:

Photochemical or thermally induced radical-mediated cyclization of the allyl ether moiety is another potential transformation. For instance, a radical could abstract an allylic hydrogen atom from the propenyloxy group, generating an allyl ether radical. This radical could then react with the double bond of another molecule in a chain propagation process to form a five-membered cyclopentane-like ring. semanticscholar.orgfigshare.com While this is typically an intermolecular process leading to polymerization, under specific conditions, an intramolecular cyclization could potentially occur.

The outcome of these radical and atom transfer processes is highly dependent on the specific reaction conditions, the nature of the radical initiator, and the presence of any radical trapping agents. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Ethynyl 2 Propenyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial proximity of atoms. For 2-Ethynyl-(2-propenyloxy)benzene, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Due to the absence of direct experimental spectra for this compound in the searched literature, the following spectral data are predicted based on the known spectra of closely related compounds such as ethynylbenzene and (2-propenyloxy)benzene (allyl phenyl ether), and general principles of NMR spectroscopy for substituted benzene (B151609) derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, ethynyl (B1212043), and propenyloxy protons. The ortho-substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~ 7.50 | dd | J ≈ 7.7, 1.6 |

| H-6 | ~ 7.35 | dd | J ≈ 7.6, 1.7 |

| H-4 | ~ 7.25 | td | J ≈ 7.7, 1.7 |

| H-5 | ~ 6.95 | td | J ≈ 7.5, 1.0 |

| H-1' (OCH₂) | ~ 4.60 | dt | J ≈ 5.0, 1.5 |

| H-2' (CH=) | ~ 6.10 | ddt | J ≈ 17.3, 10.5, 5.0 |

| H-3'a (=CH₂, trans) | ~ 5.45 | dq | J ≈ 17.3, 1.5 |

| H-3'b (=CH₂, cis) | ~ 5.30 | dq | J ≈ 10.5, 1.5 |

| Ethynyl H | ~ 3.40 | s | - |

The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the propenyloxy group and the electron-withdrawing nature of the ethynyl group. The protons H-3 and H-6, being ortho to the substituents, are expected to be the most deshielded and shielded, respectively. The complex interplay of ortho, meta, and para couplings results in the predicted multiplicities. The protons of the propenyloxy group exhibit characteristic shifts and couplings for an allyl system. The acetylenic proton is expected to appear as a sharp singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 158.0 |

| C-2 | ~ 112.0 |

| C-3 | ~ 133.0 |

| C-4 | ~ 122.0 |

| C-5 | ~ 129.0 |

| C-6 | ~ 115.0 |

| C-1' (OCH₂) | ~ 69.0 |

| C-2' (CH=) | ~ 132.5 |

| C-3' (=CH₂) | ~ 118.0 |

| C-α (Ethynyl) | ~ 83.0 |

| C-β (Ethynyl) | ~ 79.0 |

The ipso-carbon C-1, attached to the oxygen, is expected to be significantly deshielded. Conversely, the ipso-carbon C-2, bearing the ethynyl group, will be shielded relative to other aromatic carbons. The carbons of the ethynyl group have characteristic chemical shifts in the range of 70-90 ppm.

Two-Dimensional NMR Techniques for Connectivity and Proximity

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments by revealing scalar (through-bond) and dipolar (through-space) couplings.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would show correlations between neighboring protons. For this compound, cross-peaks would be expected between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming their connectivity in the aromatic ring. Within the propenyloxy group, correlations would be observed between H-1' and H-2', H-1' and both H-3' protons, and between H-2' and both H-3' protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the signal at ~4.60 ppm would show a cross-peak with the carbon signal at ~69.0 ppm, confirming the assignment of H-1' and C-1'.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the ethynyl proton at ~3.40 ppm would be expected to show correlations to the ethynyl carbons C-α and C-β, as well as to the aromatic carbon C-2. The methylene protons H-1' would show correlations to the aromatic carbon C-1 and the olefinic carbon C-2'.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne, alkene, ether, and aromatic functionalities.

Predicted IR Data:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| ≡C-H stretch | ~ 3300 | Strong, sharp |

| =C-H stretch (aromatic) | ~ 3050 | Medium |

| =C-H stretch (alkene) | ~ 3080 | Medium |

| C-H stretch (alkane) | ~ 2920 | Medium |

| C≡C stretch | ~ 2110 | Medium, sharp |

| C=C stretch (aromatic) | ~ 1600, 1490 | Medium to strong |

| C=C stretch (alkene) | ~ 1645 | Medium |

| C-O-C stretch (asymmetric) | ~ 1240 | Strong |

| C-O-C stretch (symmetric) | ~ 1030 | Medium |

| =C-H out-of-plane bend (aromatic) | ~ 750 | Strong |

| =C-H out-of-plane bend (alkene) | ~ 990, 920 | Strong |

The sharp band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H stretch. The C≡C triple bond stretch is expected around 2110 cm⁻¹. The presence of the allyl group is confirmed by the C=C stretch and the strong out-of-plane bending vibrations of the vinyl group. The strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl alkyl ether.

Raman Spectroscopy for Conjugation and Strain Analysis

Raman spectroscopy, which measures the inelastic scattering of light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the C≡C and C=C bonds in this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized form and subsequent fragmentation products. For this compound, electron ionization (EI) mass spectrometry is expected to reveal a distinct molecular ion peak and a series of fragment ions that are characteristic of its aromatic ether and terminal alkyne functionalities.

The molecular ion (M•+) peak for this compound (C₁₁H₁₀O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the stability of the aromatic ring, this peak is expected to be prominent. docbrown.infowhitman.edu The fragmentation of the molecular ion is energetically driven, and the subsequent cleavages produce smaller, stable charged fragments. libretexts.org

The fragmentation pattern for aromatic compounds is often characterized by the stability of the benzene ring, which can resist fragmentation. whitman.edulibretexts.org However, the substituents on the ring provide predictable cleavage points. The ether linkage and the allyl group in this compound are likely sites for initial fragmentation. Common fragmentation pathways for aromatic ethers include cleavage of the C-O bond. The presence of the ethynyl group and the propenyloxy side chain will lead to a specific fragmentation signature.

Key expected fragmentation pathways include:

Loss of the allyl radical (•C₃H₅): Cleavage of the ether oxygen-allyl carbon bond would result in a stable phenoxy-type cation at m/z 117.

Loss of a C₃H₄ molecule (allene): A rearrangement process could lead to the expulsion of allene, resulting in a fragment ion corresponding to 2-ethynylphenol at m/z 118.

Formation of a tropylium-like ion: Rearrangements are common in the mass spectra of alkylbenzenes, often leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less favored from an oxygen-substituted ring. whitman.edu

Loss of CO: Subsequent fragmentation of the oxygen-containing ring fragment can involve the loss of a neutral carbon monoxide molecule. youtube.com

Phenyl cation formation: Loss of the entire (2-propenyloxy) group and the ethynyl substituent could lead to the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

The analysis of these fragments allows for the structural elucidation and confirmation of the compound's identity.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 158 | [C₁₁H₁₀O]•+ (Molecular Ion) | - |

| 117 | [C₈H₅O]+ | •C₃H₅ (Allyl radical) |

| 118 | [C₈H₆O]•+ | C₃H₄ (Allene) |

| 91 | [C₇H₇]+ | •CO-C₃H₅ |

| 89 | [C₇H₅]+ | •CHO (Formyl radical) |

| 77 | [C₆H₅]+ | •C₅H₅O |

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. In aromatic molecules like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. shimadzu.comyoutube.com

The spectrum of benzene itself shows characteristic absorption bands, which are modified by the presence of substituents. nist.gov Both the ethynyl and the (2-propenyloxy) groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The ethynyl group, being a conjugating substituent, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. researchgate.net Similarly, the propenyloxy group, with its oxygen lone pairs, can also extend the conjugation and influence the electronic transitions.

The UV-Vis spectrum of this compound in a non-polar solvent like hexane or ethanol would likely exhibit multiple absorption bands. These typically include a strong E-band (Excitation) at shorter wavelengths and a weaker, more structured B-band (Benzenoid) at longer wavelengths, characteristic of substituted benzenes. nist.gov The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity. researchgate.net

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Notes |

|---|---|---|---|

| π → π* (E-band) | 210 - 240 | 8,000 - 15,000 | High-intensity band related to the fully allowed transition of the aromatic system. |

| π → π* (B-band) | 260 - 290 | 500 - 2,000 | Lower intensity band, often with vibrational fine structure, corresponding to a symmetry-forbidden transition in benzene. |

Advanced Laser Spectroscopic Techniques (e.g., LIF, R2PI) (Contextual for ethynyl-aromatic systems)

Advanced laser-based spectroscopic techniques such as Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Two-Photon Ionization (R2PI) offer significantly higher sensitivity and selectivity compared to conventional absorption spectroscopy. wikipedia.orgmdpi.com These methods are particularly powerful for studying the detailed electronic and vibrational structure of isolated, gas-phase molecules, often under jet-cooled conditions which simplifies complex spectra by populating only the lowest energy levels. ias.ac.in

Laser-Induced Fluorescence (LIF) involves exciting a molecule to a specific higher energy level with a tunable laser and then detecting the subsequent spontaneous emission of light (fluorescence). wikipedia.orgedinst.com By scanning the laser wavelength and monitoring the fluorescence intensity, an excitation spectrum is obtained which is analogous to an absorption spectrum but with a much better signal-to-noise ratio. wikipedia.org LIF is highly effective for studying the electronic structure and dynamics of fluorescent aromatic species. researchgate.net

Resonance-Enhanced Two-Photon Ionization (R2PI) is another highly sensitive technique. wikipedia.org In a (1+1)-R2PI scheme, the first photon from a tunable laser excites the molecule to an intermediate electronic state. A second photon, typically from the same laser pulse, then ionizes the molecule from this excited state. nih.govnih.gov The resulting ions are detected by a mass spectrometer. This provides mass-selectivity, allowing the spectrum of a specific compound in a mixture to be recorded. nih.gov For ethynyl-aromatic systems, R2PI spectroscopy can provide highly resolved vibrational and rotational information about the S₀ (ground) and S₁ (first excited) electronic states.

For this compound, these techniques could be used to:

Accurately determine the energy of the S₀ → S₁ electronic transition.

Resolve vibrational modes of the molecule in both the ground and excited electronic states.

Investigate conformational isomers, as different conformers (e.g., different orientations of the propenyloxy group) may have distinct electronic transition energies.

X-ray Crystallography for Solid-State Molecular Architecture (Applicable for crystalline derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and torsion angles, as well as how molecules pack together in the crystal lattice.

Since this compound is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require either crystallization at low temperatures or the synthesis of a solid derivative. Crystalline derivatives can be prepared, for example, through reactions of the ethynyl group to form metal complexes or co-crystals.

A successful crystallographic analysis of a derivative would yield:

Molecular Conformation: The exact spatial orientation of the ethynyl and propenyloxy substituents relative to the benzene ring and to each other. This would reveal any out-of-plane twisting.

Bond Parameters: Highly accurate measurements of C-C, C≡C, C-O, and C-H bond lengths and the angles between them.

Intermolecular Interactions: The analysis would reveal non-covalent interactions that stabilize the crystal structure, such as π-π stacking between aromatic rings, C-H···π interactions, or other van der Waals forces.

The data obtained are crucial for understanding structure-property relationships and for validating computational models.

| Crystallographic Parameter | Hypothetical Value for a Derivative | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell. |

| Space Group | P2₁/c | Symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Size and shape of the repeating unit. |

| C-C (aromatic) bond length | ~1.39 Å | Benzene ring bond distances. |

| C≡C bond length | ~1.20 Å | Triple bond distance. |

| C(aryl)-O bond length | ~1.36 Å | Ether linkage bond distance. |

| Intermolecular contacts | e.g., π-π stacking distance ~3.5 Å | Details of crystal packing. |

Gas-Phase Electron Diffraction for Precise Molecular Structure and Conformational Analysis (Contextual for ethynylbenzenes)

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the high-precision geometric structure of molecules in the vapor phase, free from the packing forces present in a crystal. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by a jet of gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the equilibrium bond lengths, bond angles, and conformational properties of the molecule. wikipedia.org

While no specific GED data exists for this compound, studies on related molecules like ethynylbenzene provide valuable context. nih.govresearchgate.net Research has shown that the ethynyl substituent causes specific, measurable deformations in the benzene ring geometry. nih.gov For instance, the C-C bonds within the ring are slightly altered, and the internal ring angle at the point of substitution (the ipso angle) deviates from the ideal 120° of an unsubstituted benzene ring. researchgate.net

For this compound, a GED study would provide critical information on:

Ring Deformation: The combined effect of the ortho-ethynyl and -propenyloxy groups on the planarity and bond angles of the benzene ring.

Conformational Preferences: The preferred orientation (torsion angle) of the propenyloxy group relative to the plane of the aromatic ring. Large-amplitude motions of the substituents are common in the gas phase. nih.govresearchgate.net

Precise Structural Parameters: Accurate gas-phase values for all bond lengths (rₐ) and angles (∠ₐ), which can be compared with theoretical calculations and solid-state data to understand the effects of intermolecular forces.

| Structural Parameter | Expected Value Range (based on related compounds) | Reference Compound(s) |

|---|---|---|

| r(C-C) aromatic | 1.395 - 1.405 Å | Ethynylbenzene researchgate.net |

| r(C≡C) | ~1.205 Å | Ethynylbenzene researchgate.net |

| r(C_aryl-C≡) | ~1.436 Å | Ethynylbenzene researchgate.net |

| r(C_aryl-O) | ~1.36 Å | Anisole |

| ∠(C-C_ipso-C) | > 120° | Substituted Benzenes researchgate.net |

| ∠(C_ortho-C_ipso-C_ethynyl) | ~120° | Ethynylbenzene researchgate.net |

Emerging Research Directions and Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The unique structural features of 2-ethynyl-(2-propenyloxy)benzene, namely the presence of both a terminal alkyne and an allyl ether on an aromatic scaffold, render it a highly versatile building block in organic synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures.

Precursors for Polyfunctionalized Aromatic and Heterocyclic Compounds

This compound serves as a key starting material for the synthesis of a variety of polyfunctionalized aromatic and heterocyclic compounds. The alkyne and alkene moieties can undergo a plethora of reactions, including cycloadditions, cross-coupling reactions, and intramolecular cyclizations, to generate diverse molecular frameworks. For instance, the ethynyl (B1212043) group can readily participate in Sonogashira coupling reactions with various aryl or vinyl halides, enabling the extension of the aromatic system and the introduction of new functional groups. nih.govgoogle.com

Furthermore, the allyl ether can be strategically cleaved or rearranged to introduce a hydroxyl group, which can then be further functionalized. The interplay between the reactivity of the alkyne and the allyl ether allows for sequential and tandem reaction sequences, providing efficient routes to compounds with multiple functionalities. Research has demonstrated the synthesis of various derivatives of (prop-2-ynyloxy)benzene, highlighting its utility as a scaffold for creating libraries of compounds with potential biological activities. semanticscholar.orgplos.orgnih.gov The synthesis often involves the reaction of a substituted phenol (B47542) with propargyl bromide in the presence of a base. semanticscholar.orgplos.orgnih.gov

The strategic placement of these reactive groups on the benzene (B151609) ring also facilitates the construction of fused heterocyclic systems. Intramolecular cyclization reactions, triggered by various reagents or catalysts, can lead to the formation of furan, pyran, or other heterocyclic rings fused to the benzene core. These heterocyclic motifs are prevalent in many biologically active natural products and pharmaceutical agents.

Rational Design of Complex Molecular Architectures and Natural Product Synthesis Analogues

The versatility of this compound extends to the rational design of complex molecular architectures and the synthesis of analogues of natural products. nih.gov The ability to selectively functionalize either the alkyne or the alkene allows for a stepwise and controlled construction of intricate molecular frameworks. This is particularly valuable in the field of total synthesis, where complex natural products are assembled from simpler starting materials. acs.org

By incorporating this compound into a synthetic route, chemists can introduce key structural motifs found in various natural products. For example, the aromatic core can serve as a central scaffold, while the alkyne and allyl ether functionalities provide handles for the attachment of side chains and the formation of macrocyclic rings. The synthesis of analogues of natural products allows for the exploration of structure-activity relationships and the development of new therapeutic agents. nih.gov

The development of novel synthetic methodologies has further expanded the utility of this building block. For instance, advances in cross-coupling and metathesis reactions have enabled the construction of previously inaccessible molecular architectures. nih.govuniv-amu.fr The strategic use of protecting groups allows for the selective transformation of one functional group while leaving the other intact, providing a high degree of control over the synthetic outcome.

Polymerization and Macromolecular Engineering

The presence of two distinct polymerizable groups, the ethynyl and the propenyloxy moieties, makes this compound an attractive monomer for the synthesis of advanced polymeric materials with unique architectures and properties.

Controlled Radical Polymerization of Allylic and Ethynyl Monomers

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP), have revolutionized the field of polymer synthesis by enabling the preparation of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.educmu.edusigmaaldrich.commdpi.comnih.gov

While the radical polymerization of allylic monomers is often challenging due to degradative chain transfer, CRP methods have shown promise in overcoming these limitations. Similarly, the polymerization of ethynyl monomers can be controlled to produce polymers with interesting electronic and optical properties. The copolymerization of this compound with other monomers using CRP techniques can lead to the formation of copolymers with a unique combination of properties, derived from both the poly(allyl ether) and polyacetylene segments. The resulting polymers could exhibit tunable thermal properties, solubility, and reactivity, making them suitable for a wide range of applications.

Table 1: Overview of Controlled Radical Polymerization Techniques

| CRP Technique | Key Features | Typical Monomers |

| Atom Transfer Radical Polymerization (ATRP) | Utilizes a transition metal catalyst to reversibly activate and deactivate dormant polymer chains. cmu.edu | Styrenes, (meth)acrylates, acrylonitrile. cmu.edu |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Employs a chain transfer agent to mediate the polymerization via a reversible chain transfer process. nih.gov | Wide range of monomers, including styrenes, acrylates, methacrylates, and vinyl esters. |

| Nitroxide-Mediated Polymerization (NMP) | Uses a stable nitroxide radical to control the concentration of growing polymer chains. nih.gov | Primarily used for styrenic monomers. nih.gov |

Ring-Closing Metathesis (RCM) in the Synthesis of Macrocycles and Polymers

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocyclic compounds and polymers. univ-amu.frdrughunter.comnih.govnih.gov This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two alkene moieties to form a cyclic alkene and a small volatile olefin, such as ethylene.

This compound, after undergoing a reaction that introduces another terminal alkene into the molecule, can be a substrate for RCM. For example, Sonogashira coupling of the ethynyl group with a vinyl halide bearing a terminal alkene would generate a diene that is a suitable precursor for RCM. This strategy allows for the synthesis of macrocycles containing an aromatic ring and an ether linkage, which are structural motifs found in a number of biologically active compounds. researchgate.net Furthermore, acyclic diene metathesis (ADMET) polymerization of dienes derived from this compound can lead to the formation of unsaturated polymers with regular structures.

The efficiency and functional group tolerance of RCM make it an attractive method for the synthesis of complex macromolecular architectures. drughunter.comnih.gov The double bond formed in the RCM reaction can be further functionalized, providing access to a wide range of cyclic and polymeric materials.

Click Polymerization Strategies (e.g., Thiol-Yne Click Reactions) for Network Formation

"Click" chemistry, a concept introduced by K. Barry Sharpless, refers to a set of powerful, reliable, and selective reactions that are high-yielding, wide in scope, and easy to perform. d-nb.inforesearchgate.net Among these, the thiol-yne reaction has gained significant attention for the synthesis of polymers and the formation of cross-linked networks. d-nb.inforesearchgate.net The thiol-yne reaction involves the addition of a thiol to an alkyne, which can proceed via either a radical-mediated or a nucleophilic pathway. rsc.org

The ethynyl group of this compound is an excellent substrate for thiol-yne click polymerization. d-nb.info When reacted with multifunctional thiols, this monomer can lead to the formation of highly cross-linked polymer networks. d-nb.inforesearchgate.net These networks can exhibit interesting properties, such as high thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and advanced composites.

The "click" nature of the thiol-yne reaction ensures high conversion and minimal side products, which is crucial for the formation of well-defined polymer networks. The properties of the resulting network can be tailored by varying the structure of the multifunctional thiol and the polymerization conditions. For instance, photo-initiated thiol-yne polymerization allows for spatial and temporal control over the network formation process. d-nb.info

Formation of Conjugated Polymers and Poly(phenylenes)

The ethynyl group in this compound is a key functional handle for the synthesis of conjugated polymers, particularly poly(phenylene ethynylene)s (PPEs). ibs.re.krontosight.ai These materials are of significant interest due to their exceptional optical and electronic properties, which make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. ibs.re.kr

The primary method for synthesizing PPEs is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which joins a dihaloarene with a diyne monomer. ontosight.airsc.org In this context, a bifunctional derivative of this compound, for instance, a dihalo-substituted version, could serve as a monomer. Alternatively, it could be copolymerized with other diethynyl or dihalo-aromatic monomers to tune the properties of the resulting polymer. The incorporation of the 2-propenyloxy group can enhance the solubility and processability of the typically rigid PPE backbone.

Recent advancements have also focused on chain-growth polymerization methods, which offer precise control over the polymer's molecular weight and a low polydispersity index. ibs.re.kr While the direct polymerization of this compound itself is not extensively documented, the polymerization of other diethynylarenes has been studied, revealing that branched or cross-linked structures can form due to the reactivity of both ethynyl groups. nih.gov The presence of the single ethynyl group in this compound suggests its role as a chain terminator or for end-capping polymer chains, which is crucial for preventing side reactions in some polymerization protocols. rsc.org

Table 1: Common Polymerization Methods for Poly(phenylene ethynylene)s

| Polymerization Method | Catalyst System (Typical) | Monomers | Key Advantages |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Dihaloarene, Diyne | High efficiency, good functional group tolerance |

| Alkyne Metathesis | Molybdenum or Tungsten Carbene | Diyne | Direct formation of C≡C bonds from other alkynes |

| Chain-Growth Polymerization | PhPd(P-tBu)₃Br / CuI | Stannylated alkyne, Haloarene | Controlled molecular weight, low polydispersity |

Development of Advanced Functional Materials

Integration into Liquid Crystalline Systems for Optoelectronic Applications

Liquid crystalline polymers (LCPs) are a class of materials that combine the properties of liquid crystals and polymers, exhibiting ordered structures that can be manipulated by external stimuli. zeusinc.com The integration of chromophoric units, such as the phenyl-ethynyl moiety of this compound, into LCPs is a promising strategy for developing advanced optoelectronic materials. The rigid nature of the phenyl-ethynyl core can promote the formation of mesophases, while the flexible propenyloxy side chain can influence the transition temperatures and the type of liquid crystalline phase formed.

Research has shown that copolymers containing aromatic esters with propenoxyloxy side chains can form liquid crystalline phases. mdpi.com Furthermore, the polymerization of monomers within a liquid crystal reaction field has been demonstrated as a method to create polymers with highly ordered helical structures. sciencedaily.com This suggests that this compound could be a valuable co-monomer in the synthesis of LCPs, where its incorporation could be used to fine-tune the material's optical and electronic properties for applications in displays, sensors, and optical data storage. The refractive index is a critical parameter for such optoelectronic applications. researchgate.net

Exploitation in Advanced Organic Materials with Tailored Properties

The distinct functional groups of this compound offer multiple avenues for creating advanced organic materials with tailored properties. The propenyloxy group is particularly versatile; its double bond can be used for post-polymerization modifications, allowing for the introduction of other functional groups to fine-tune the material's characteristics. This approach is valuable for creating materials for specific applications, such as sensors or biocompatible materials. rsc.org

Catalytic and Mechanistic Insights for Broader Organic Transformations

Beyond polymer science, the reactivity of this compound itself is a subject of interest for developing new organic transformations. The ethynyl group can participate in a variety of reactions, including metal-catalyzed cyclotrimerization to form substituted benzene rings, which is a powerful tool in organic synthesis. researchgate.net Mechanistic studies on the reaction of the ethynyl radical with benzene have shown that it proceeds without a barrier, leading to the formation of phenylacetylene, highlighting the inherent reactivity of the C-H bond of a terminal alkyne. researchgate.net

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. utexas.edumsu.edu The directing effects of the ethynyl and propenyloxy substituents would govern the regioselectivity of these reactions. Furthermore, the synthesis of related (prop-2-ynyloxy)benzene derivatives has been explored, providing insights into the reaction conditions for manipulating the ether linkage. plos.orgsemanticscholar.org A deeper understanding of the reaction mechanisms, potentially through studies analogous to those performed on the solvolysis of sulfonyl halides, could lead to the development of novel catalytic processes and synthetic methodologies. beilstein-journals.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethynyl-(2-propenyloxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions between ethynylbenzene derivatives and propenyloxy precursors. A common approach is the use of Sonogashira coupling (palladium/copper catalysis) to link the ethynyl group to a halogenated benzene ring bearing a propenyloxy substituent . Key parameters include:

- Catalyst selection : Pd(PPh₃)₄/CuI systems enhance cross-coupling efficiency.

- Solvent optimization : Acetonitrile or THF under inert atmospheres improves reaction homogeneity .

- Temperature control : Reactions at 60–80°C balance yield and side-product formation.

- Yield variability : Pilot studies report 65–85% yields depending on substituent steric effects (e.g., chlorine vs. methoxy groups) .

Q. How can researchers characterize the structural integrity of this compound experimentally?

- Methodological Answer : Multi-spectral analysis is critical:

- NMR : H NMR distinguishes ethynyl protons (δ 2.5–3.0 ppm) and propenyloxy signals (δ 4.5–5.5 ppm for allylic protons). C NMR confirms sp-hybridized carbons (δ 70–90 ppm for ethynyl) .

- HRMS : Exact mass analysis (e.g., C₁₁H₁₀O: calc. 158.0732, obs. 158.0735) validates molecular formula .

- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

- Methodological Answer : Stability studies recommend:

- pH range : Stable in aqueous solutions at pH 5–9; acidic conditions (<pH 3) risk ether bond hydrolysis, while alkaline conditions (>pH 10) promote ethynyl group degradation .

- Storage : Anhydrous environments (argon atmosphere) at –20°C prevent oxidative dimerization of ethynyl groups .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or peak shifts) can arise from rotameric equilibria or solvent effects. Strategies include:

- DFT calculations : Optimize molecular geometries (B3LYP/6-31G* level) to predict NMR chemical shifts and compare with experimental data .

- MD simulations : Assess solvent interactions (e.g., DMSO vs. CDCl₃) to model dynamic conformational changes affecting spectral resolution .

Q. What role does this compound play in click chemistry applications, and how can reaction efficiency be quantified?

- Methodological Answer : The ethynyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. Key metrics:

- Kinetic studies : Monitor reaction progress via HPLC or in situ FT-IR to determine rate constants (k) under varying Cu(I) concentrations .

- Turnover frequency (TOF) : Calculate TOF > 500 h⁻¹ for optimized catalytic systems, with side-reaction suppression via ligand design (e.g., TBTA ligands) .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

- In vitro assays : Screen for antimicrobial activity (MIC values) using broth microdilution against Gram-positive/negative strains .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to identify non-toxic derivatives (IC₅₀ > 50 μM) .

- Target identification : Employ molecular docking (AutoDock Vina) to predict binding affinities to enzymes like cytochrome P450 or bacterial topoisomerases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。